2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine
Mechanism of Action
Mode of Action
The presence of the tert-butoxycarbonyl (boc) group suggests that it may be used as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 484.8±35.0 °C and a density of 1.321±0.06 g/cm3 .
Action Environment
The stability of the boc group under various conditions is well-documented . It can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the protection of the amine group with di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for precise control over reaction conditions, leading to more consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amine can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, and reducing agents such as lithium aluminum hydride for the reduction of the carboxylic acid group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .
Scientific Research Applications
2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Similar in structure due to the presence of the Boc-protected amine group.
Boc-®-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: Another compound with a Boc-protected amine group, used in different applications.
Uniqueness
What sets 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid apart is its combination of a thiazole ring and a carboxylic acid group, which provides unique chemical properties and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)22-15(21)17-11-6-4-10(5-7-11)8-13-18-12(9-23-13)14(19)20/h4-7,9H,8H2,1-3H3,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXYQYIKYHKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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